molecular formula C19H22N2O3 B269041 4-{[(4-methoxyphenyl)acetyl]amino}-N-propylbenzamide

4-{[(4-methoxyphenyl)acetyl]amino}-N-propylbenzamide

Cat. No. B269041
M. Wt: 326.4 g/mol
InChI Key: GAYOZRSWLUXSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-methoxyphenyl)acetyl]amino}-N-propylbenzamide, also known as MPAP, is a synthetic compound that has been extensively studied for its potential therapeutic properties. MPAP belongs to the class of benzamides and has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. In

Mechanism of Action

4-{[(4-methoxyphenyl)acetyl]amino}-N-propylbenzamide exerts its pharmacological effects through its interaction with the sigma-1 receptor, which is a transmembrane protein that is widely distributed in the central nervous system and peripheral tissues. The sigma-1 receptor has been implicated in a range of physiological and pathological processes, including pain, inflammation, and neurodegeneration. 4-{[(4-methoxyphenyl)acetyl]amino}-N-propylbenzamide acts as a selective agonist of the sigma-1 receptor, which leads to the activation of downstream signaling pathways that mediate its pharmacological effects.
Biochemical and Physiological Effects
4-{[(4-methoxyphenyl)acetyl]amino}-N-propylbenzamide has been shown to exhibit a range of biochemical and physiological effects in various experimental models. For instance, 4-{[(4-methoxyphenyl)acetyl]amino}-N-propylbenzamide has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the serum and tissues of animals with inflammatory conditions. 4-{[(4-methoxyphenyl)acetyl]amino}-N-propylbenzamide has also been shown to attenuate neuropathic pain and improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

4-{[(4-methoxyphenyl)acetyl]amino}-N-propylbenzamide has several advantages as a research tool, including its high potency and selectivity for the sigma-1 receptor, which allows for the precise modulation of its pharmacological effects. However, 4-{[(4-methoxyphenyl)acetyl]amino}-N-propylbenzamide also has some limitations, including its relatively short half-life and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for the research on 4-{[(4-methoxyphenyl)acetyl]amino}-N-propylbenzamide. One area of interest is the development of more potent and selective sigma-1 receptor agonists that could be used as therapeutic agents for various diseases. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of 4-{[(4-methoxyphenyl)acetyl]amino}-N-propylbenzamide, which could lead to the development of new drugs targeting the sigma-1 receptor. Finally, the potential applications of 4-{[(4-methoxyphenyl)acetyl]amino}-N-propylbenzamide in the treatment of various neurological and inflammatory conditions warrant further investigation.

Synthesis Methods

4-{[(4-methoxyphenyl)acetyl]amino}-N-propylbenzamide can be synthesized through a multistep process involving the reaction of 4-methoxybenzoyl chloride with propylamine, followed by the reaction of the resulting intermediate with 4-methoxyphenylacetic acid. The final product is obtained through purification and crystallization.

Scientific Research Applications

4-{[(4-methoxyphenyl)acetyl]amino}-N-propylbenzamide has been extensively studied for its potential therapeutic properties in various scientific research applications. For instance, 4-{[(4-methoxyphenyl)acetyl]amino}-N-propylbenzamide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes 4-{[(4-methoxyphenyl)acetyl]amino}-N-propylbenzamide a promising candidate for the treatment of inflammatory conditions such as arthritis and multiple sclerosis.

properties

Product Name

4-{[(4-methoxyphenyl)acetyl]amino}-N-propylbenzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

4-[[2-(4-methoxyphenyl)acetyl]amino]-N-propylbenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-12-20-19(23)15-6-8-16(9-7-15)21-18(22)13-14-4-10-17(24-2)11-5-14/h4-11H,3,12-13H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

GAYOZRSWLUXSGZ-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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